
2-(Carbamoylamino)-4-sulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Carbamoylamino)-4-sulfanylbutanamide” is an organic compound containing carbamoyl and sulfanyl functional groups . The carbamoyl group (-CONH2) is derived from carbamic acid and is commonly found in biological systems and pharmaceuticals . The sulfanyl group (-SH), also known as a thiol, is similar to a hydroxyl group but with a sulfur atom replacing the oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbamoyl and sulfanyl groups would likely have a significant impact on the overall structure and properties of the molecule .Chemical Reactions Analysis
The carbamoyl group is known to participate in various chemical reactions, including hydrolysis and condensation . The sulfanyl group can undergo oxidation to form disulfides, which are important in protein structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the carbamoyl group could potentially increase the compound’s solubility in water, while the sulfanyl group could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
- Carbamoylases , specifically d-carbamoylase and l-carbamoylase , play a pivotal role in biotechnological processes. These enzymes exhibit strict enantiospecificity, allowing them to selectively hydrolyze the amide bond of d- or l-N-carbamoyl-amino acids . This process yields enantiomerically pure amino acids, ammonia, and CO₂. The Hydantoinase Process , which couples an enantioselective hydantoinase with the enantiospecific carbamoylase, enhances kinetic resolution in industrial amino acid production .
- Researchers have explored derivatives of 2-(carbamoylamino)benzoic acid (a related compound) for their antimicrobial activities. Metal complexes of these compounds exhibit significant antifungal activity against common fungi, suggesting their potential as new antimicrobial agents.
- Synthetic nicotinamide biomimetics (NCBs) , which include carbamoyl-containing compounds, serve as alternatives to natural cofactors. Their relatively low cost and ease of manufacture make them attractive for scaling biocatalytic reactions. By recognizing only a subset of NAD(P)/NAD(P)H-dependent enzymes, NCBs allow access to orthogonal redox pathways, potentially aiding in biofuel and plastic production .
Biocatalysis and Enzymatic Kinetic Resolution
Antimicrobial Research
Biofuel and Plastic Production
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-4-sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c6-4(9)3(1-2-11)8-5(7)10/h3,11H,1-2H2,(H2,6,9)(H3,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWLHAUHAAIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


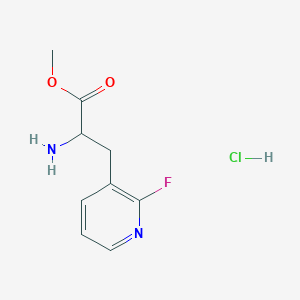
![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)
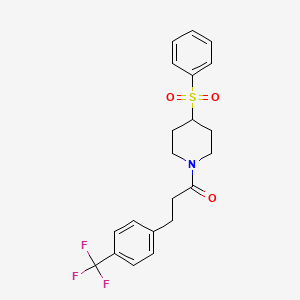
![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)
![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)
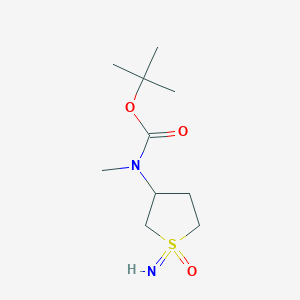
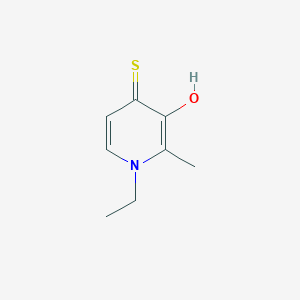
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)
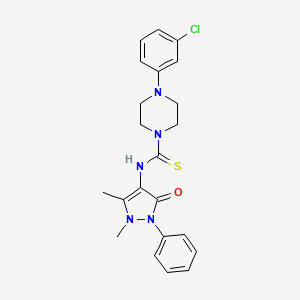
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)
![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)